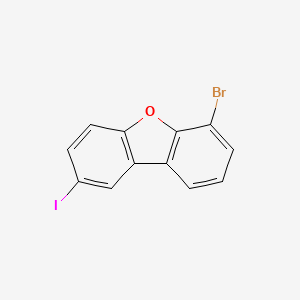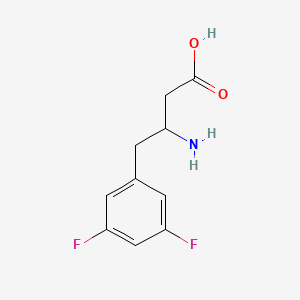
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine is a chemical compound with the molecular formula C13H23N3O8S and a molecular weight of 381.4 g/mol . It is a modified sugar molecule that has been chemically altered to include a nitroso group, making it a nitric oxide donor . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine can be synthesized through a series of chemical reactions involving fructose and N-acetyl-D,L-penicillamine. The synthetic route typically involves the nitrosation of N-acetyl-D,L-penicillamine followed by its conjugation with fructose. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine involves the release of nitric oxide (NO) under physiological conditions . The compound undergoes transnitrosation, where the nitroso group is transferred to other molecules, leading to the release of NO . Nitric oxide then exerts its effects by activating soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine is unique compared to other nitric oxide donors due to its modified sugar structure, which enhances its stability and cytotoxicity . Similar compounds include:
S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A commonly used nitric oxide donor with similar applications.
S-Nitrosoglutathione (GSNO): Another nitric oxide donor used in biological studies.
S-Nitroso-N-acetylpenicillamine (SNAP): Known for its use in pharmacological and physiological studies.
These compounds share similar mechanisms of action but differ in their chemical structures and stability .
Properties
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2,3,4,5-tetrahydroxyoxan-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUYSUGHXUBVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)






![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)


